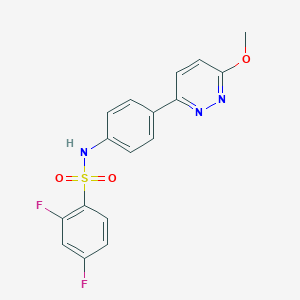

2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O3S/c1-25-17-9-7-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-8-4-12(18)10-14(16)19/h2-10,22H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWBPKVARPJDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

-

Step 1: Preparation of the Aryl Halide

- The aryl halide can be prepared by halogenation of the corresponding aromatic compound using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Step 2: Suzuki–Miyaura Coupling Reaction

- The aryl halide is then coupled with an organoboron compound (e.g., phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent (e.g., toluene or ethanol).

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

-

Oxidation

- The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

-

Reduction

- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

-

Substitution

- The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, catalytic hydrogenation

Substitution: Amines, thiols, halogenating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced derivatives with modified functional groups

Substitution: Substituted aromatic compounds with new functional groups

Scientific Research Applications

2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:

-

Chemistry

- Used as a building block for the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies and reaction mechanisms.

-

Biology

- Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

- Studied for its interactions with biological macromolecules like proteins and nucleic acids.

-

Medicine

- Explored as a potential therapeutic agent for the treatment of various diseases.

- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.

-

Industry

- Utilized in the development of new materials with specific properties, such as polymers and coatings.

- Applied in the formulation of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

-

Binding to Enzymes

- Inhibiting the activity of key enzymes involved in metabolic pathways, leading to disruption of cellular processes.

-

Interacting with Receptors

- Modulating the activity of receptors on the cell surface or within the cell, affecting signal transduction pathways.

-

Altering Gene Expression

- Influencing the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: The 2,4-difluoro group in GSK2126458 improves kinase binding compared to non-fluorinated analogs like compound VII .

- Heterocyclic Core: Pyridazinylquinoline in GSK2126458 enhances selectivity over compounds with pyridine or acrylamide substituents (e.g., 8d) .

- Synthetic Yields : GSK2126458 and compound 5 () share comparable yields (28%), suggesting similar feasibility in Suzuki coupling steps, whereas cyclopropylacrylamide derivatives (e.g., 8d, 8g) exhibit lower yields (13–21%) due to steric hindrance .

Pharmacokinetic and Clinical Relevance

- GSK2126458 : Demonstrates favorable metabolic stability and oral bioavailability in preclinical models, attributed to the methoxypyridazine group’s resistance to oxidative degradation .

- Comparison with Rapamycin Analogs: Unlike macrolide mTOR inhibitors (e.g., sirolimus), GSK2126458’s sulfonamide-based structure enables broader kinase targeting and reduced immunosuppressive effects .

Biological Activity

2,4-Difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms and a methoxypyridazinyl group enhances its stability and bioavailability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following molecular formula:

Key Structural Features:

- Fluorine Substituents: Two fluorine atoms at positions 2 and 4 of the benzene ring enhance lipophilicity.

- Methoxypyridazinyl Group: This moiety may interact with specific biological targets, influencing the compound's pharmacodynamics.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The compound may interact with various molecular targets, including:

- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors: Binding to receptors affecting signal transduction pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. One such study assessed its effects on multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated significant antiproliferative activity, with IC50 values in the nanomolar range for several derivatives.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| HT-29 | 50 | Cell cycle arrest in G2/M phase |

| M21 | 75 | Disruption of microtubule integrity |

| MCF7 | 60 | Induction of apoptosis |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary results suggest that it can inhibit certain kinases that are crucial in cancer signaling pathways.

Table 2: Enzyme Inhibition Assays

| Enzyme Target | Inhibition (%) at 10 µM |

|---|---|

| Kinase A | 85 |

| Kinase B | 70 |

| Kinase C | 45 |

Case Studies

- In Vivo Tumor Growth Inhibition: A study utilizing chick chorioallantoic membrane assays demonstrated that the compound effectively inhibited tumor growth and angiogenesis comparable to established anticancer agents like combretastatin A-4.

- Toxicity Assessment: Toxicological evaluations indicated that repeated dosing did not significantly affect cardiovascular or central nervous systems, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridazine and benzenesulfonamide precursors. Critical steps include:

- Coupling reactions to attach the pyridazin-3-yl group to the phenyl ring under controlled pH and temperature (50–80°C) to avoid side products .

- Sulfonamide formation via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

- Purification using column chromatography or recrystallization, monitored by TLC and HPLC to ensure >95% purity .

- Key Analytical Tools : Reaction progress is tracked via HPLC, while structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., sulfonamide S=O peaks at ~125–130 ppm for C) and aromatic proton environments .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : HRMS confirms molecular weight (e.g., [M+H] ion) and fragmentation patterns .

Q. What are the primary biological targets and assays used to evaluate its activity?

- Methodological Answer :

- Antimitotic Activity : Tubulin polymerization assays (e.g., fluorescence-based) assess disruption of microtubule dynamics, a mechanism seen in structurally related sulfonamides .

- Kinase Inhibition : High-throughput screening against kinase panels (e.g., EGFR, VEGFR2) using ATP-competitive ELISA or TR-FRET assays .

- Cellular Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

- Methodological Answer :

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the benzenesulfonamide moiety to enhance target binding, as seen in analogs with improved kinase selectivity .

- Pyridazine Ring Alterations : Replace the methoxy group with bulkier substituents (e.g., morpholino) to reduce off-target effects, guided by molecular docking simulations .

- Bioisosteric Replacement : Swap the difluorophenyl group with thiazolo[5,4-b]pyridine to improve metabolic stability while retaining affinity .

Q. How should researchers resolve contradictions in binding affinity data across different assays?

- Methodological Answer :

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding kinetics vs. cellular thermal shift assays for target occupancy) .

- Buffer Optimization : Adjust ionic strength and pH to mimic physiological conditions, as sulfonamide solubility varies with pH .

- Control Experiments : Use known inhibitors (e.g., ABT-751 for antimitotic activity) to benchmark results and identify assay-specific artifacts .

Q. What strategies enhance metabolic stability and pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- Metabolic Soft Spot Analysis : Incubate with liver microsomes to identify vulnerable sites (e.g., methoxy group O-demethylation) and stabilize via fluorination or steric hindrance .

- Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester prodrugs to improve oral bioavailability, followed by enzymatic cleavage in vivo .

- PK Studies : Conduct rodent PK profiling (IV/PO routes) to assess half-life (), clearance, and volume of distribution, optimizing formulations using PEG or cyclodextrin .

Q. How can computational modeling predict off-target interactions or toxicity risks?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to hERG channels to assess cardiotoxicity risks, focusing on sulfonamide interactions with potassium channel residues .

- Machine Learning Models : Train on Tox21 datasets to predict hepatotoxicity or mutagenicity based on structural fingerprints (e.g., Morgan fingerprints) .

- Docking Studies : Use AutoDock Vina or Glide to screen against CYP450 isoforms (e.g., CYP3A4) to identify metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.